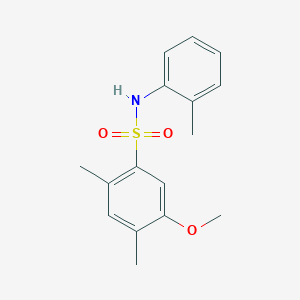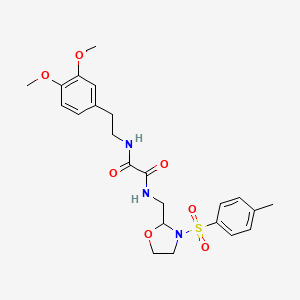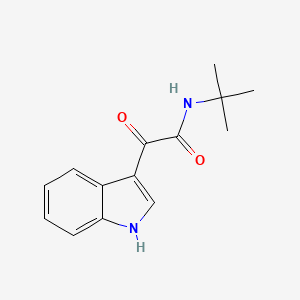
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It has been used for scientific research purposes to study the effects of cannabinoids on the human body.
Mecanismo De Acción
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide works by binding to the CB1 and CB2 receptors in the brain and body, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the receptors, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation associated with the use of cannabinoids.
Biochemical and Physiological Effects:
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anxiolytic effects. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has also been found to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also limitations to the use of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments. It has been found to be highly potent, which can make it difficult to control the dosage and ensure the safety of the subjects.
Direcciones Futuras
There are several future directions for the study of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of new synthetic cannabinoids that have fewer side effects and are safer for use in humans. Another area of research is the study of the long-term effects of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide on the human body, including its effects on the brain and other organs. Additionally, there is a need for more research on the optimal dosage and administration of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide in order to ensure its safety and efficacy in lab experiments.
Métodos De Síntesis
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide is synthesized through a multistep process that involves the reaction of 5-methoxy-2,4-dimethylindole-3-carboxylic acid with 2-methylphenylmagnesium bromide, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been used for scientific research purposes to study the effects of cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-5-6-8-14(11)17-21(18,19)16-10-15(20-4)12(2)9-13(16)3/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBIYKQIYFEZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,4-dimethyl-N-(2-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)
![7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2821330.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/no-structure.png)
![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)



![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)

